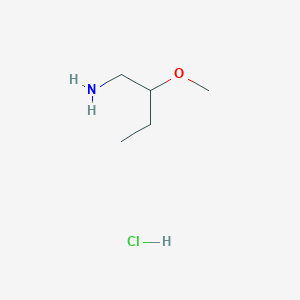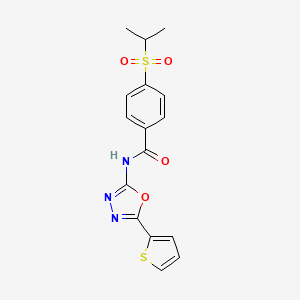![molecular formula C14H12N2O2S B2921653 3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1223883-16-6](/img/structure/B2921653.png)
3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . It’s a light brown solid with a yield of 76% .
Synthesis Analysis
New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored . The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis
The compound has been found to exhibit very good antimycobacterial activity . It has also been found that some thieno [2,3-d]pyrimidines exhibited better inhibitory activity against Epidermal Growth Factor Receptor (EGFR/ErbB-2) tyrosine kinase in comparison to aminoquinazolines .Physical and Chemical Properties Analysis
The compound is a light brown solid with a melting point of 210–212°C .Applications De Recherche Scientifique
Design and Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their potential in therapeutic applications due to their significant biological activities. For instance, these compounds have been evaluated as non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor, with potential applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003). Their design and synthesis involve replacing the thienopyridin-4-one nucleus with thieno[2,3-d]pyrimidine-2,4-dione to achieve high binding affinity and potent antagonistic activity, showing promise for clinical treatment of various conditions.
Synthesis and Structural Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives and their structural characterization have been a subject of interest in organic chemistry. For example, Vasilin et al. (2015) discussed the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoyl acid, leading to the formation of angular and linear isoindole-dione derivatives, highlighting the versatility of thieno[2,3-d]pyrimidine compounds in synthesizing complex heterocycles (Vasilin et al., 2015).
Biological Applications and Mechanistic Insights
The development of thieno[2,3-d]pyrimidine derivatives for biological applications is an area of significant interest. These compounds have been shown to possess various biological activities, including anticancer, antifolate, and enzyme inhibition properties. For example, research by El-Gazzar et al. (2006) on thienopyrimidine derivatives indicated high biological activities, including acting as inhibitors of adenosine kinase and anticancer activities, thus underscoring the potential of these compounds in drug development (El-Gazzar et al., 2006).
Innovative Synthetic Approaches
Innovative synthetic approaches for thieno[2,3-d]pyrimidine derivatives have been explored to enhance their biological efficacy and structural diversity. These efforts aim at developing new methodologies for constructing thieno[2,3-d]pyrimidine frameworks, which are crucial for their biological applications. For instance, the work by Yin et al. (2022) presents an efficient synthesis of thieno[2,3-d]pyrimidine derivatives bearing imidazolidine-dione moieties, showcasing the ongoing efforts to expand the chemical space of these compounds for further biological evaluation (Yin et al., 2022).
Mécanisme D'action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , Epidermal Growth Factor Receptor (EGFR/ErbB-2) tyrosine kinase , and Phosphatidylinositol-3-kinase (PI3K) . These targets play crucial roles in cell cycle regulation, signal transduction, and cell survival, respectively.
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation of downstream signaling molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by its targets. For instance, inhibition of CDK2 can disrupt the cell cycle, leading to cell cycle arrest . Inhibition of EGFR/ErbB-2 tyrosine kinase can disrupt signal transduction pathways, potentially leading to apoptosis . Inhibition of PI3K can disrupt the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, inhibition of CDK2 could lead to cell cycle arrest, potentially inhibiting the proliferation of cancer cells . Similarly, inhibition of EGFR/ErbB-2 tyrosine kinase and PI3K could disrupt signal transduction pathways, potentially leading to apoptosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-2-4-10(5-3-9)8-16-13(17)12-11(6-7-19-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWYKWJSAJOBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2921571.png)


![N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2921574.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2921576.png)



![3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2921582.png)
![2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2921587.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2921589.png)

![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)
